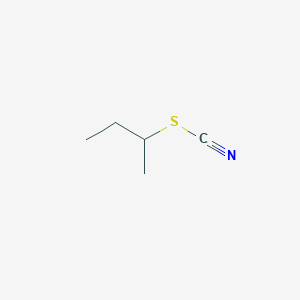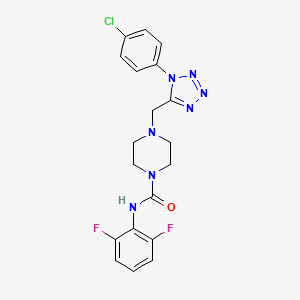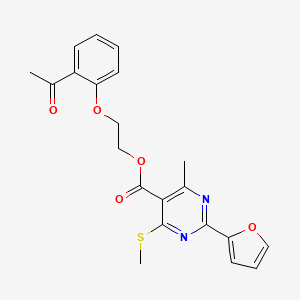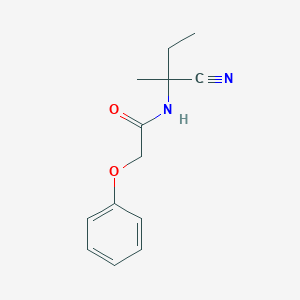
(E)-1-苄基-3-(3-(4-甲氧基苄基)-2-氧代-2,3-二氢喹唑啉-4(1H)-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a urea derivative with a quinazolinone moiety and benzyl groups. Urea derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The quinazolinone moiety is a heterocyclic compound that is also found in various pharmacologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .科学研究应用
Anticancer Activity
(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: has shown promise as an anticancer agent. Its structural features allow it to interact with cellular targets, potentially inhibiting tumor growth. Researchers are investigating its efficacy against specific cancer types, including breast, lung, and colon cancers .
Antimicrobial Properties
The compound’s triazole moiety contributes to its antimicrobial activity. It has demonstrated effectiveness against bacteria, fungi, and protozoa. Scientists are exploring its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .
Anti-inflammatory Effects
Preclinical studies suggest that this compound possesses anti-inflammatory properties. It may modulate immune responses and reduce inflammation, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Potential
Researchers are investigating whether (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea could protect neurons from oxidative stress and neurodegenerative processes. Its unique structure may offer neuroprotection, potentially benefiting conditions like Alzheimer’s and Parkinson’s diseases .
Antiviral Applications
The compound’s triazole ring system has antiviral implications. Scientists are studying its effects against viral infections, including influenza and herpes viruses. It may interfere with viral replication or entry mechanisms .
Chemical Catalysis
Beyond its biological applications, this compound can serve as a catalyst in organic synthesis. For instance, ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, enable Michael additions of N-heterocycles to chalcones. This methodology has been applied to prepare (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with moderate yield .
作用机制
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxy-N-phenylanthranilic acid. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with benzyl isocyanate in the presence of a base to form (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "ethyl acetoacetate", "benzyl isocyanate", "base (e.g. triethylamine)" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a dehydrating agent (e.g. phosphorus oxychloride) to form 4-methoxy-N-phenylanthranilic acid.", "Reaction of 4-methoxy-N-phenylanthranilic acid with ethyl acetoacetate in the presence of a base (e.g. sodium ethoxide) to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester.", "Reaction of 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester with benzyl isocyanate in the presence of a base (e.g. triethylamine) to form (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS 编号 |
941941-53-3 |
产品名称 |
(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
分子式 |
C24H22N4O3 |
分子量 |
414.465 |
IUPAC 名称 |
1-benzyl-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-13-11-18(12-14-19)16-28-22(20-9-5-6-10-21(20)26-24(28)30)27-23(29)25-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H2,25,27,29) |
InChI 键 |
XGLCKXVUGNPOBU-HPNDGRJYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}benzamide](/img/structure/B2800503.png)
![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)
![N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2800516.png)
![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2800517.png)

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2800519.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)

